molecular formula C5H13ClN4O B1683161 Tiformin hydrochloride CAS No. 23256-39-5

Tiformin hydrochloride

Cat. No. B1683161
CAS RN: 23256-39-5
M. Wt: 180.63 g/mol
InChI Key: QHQKFKHTHUDEQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Metformin hydrochloride is a biguanide antihyperglycemic agent used in conjunction with diet and exercise for glycemic control in type 2 diabetes mellitus . It’s also used off-label for insulin resistance in polycystic ovary syndrome (PCOS) .


Synthesis Analysis

Metformin was initially synthesized in 1922 via the reaction of dimethylamine hydrochloride and 2-cyanoguanine with heating .


Molecular Structure Analysis

Metformin is a biguanide antihyperglycemic agent. Its chemical formula is C4H11N5.HCl .


Chemical Reactions Analysis

Metformin hydrochloride is widely used to treat diabetes mellitus. The most widely used method for its analysis is HPLC combined with spectrophotometry .


Physical And Chemical Properties Analysis

Metformin hydrochloride is a peroral hypoglycemic agent of the biguanide class. Biguanides are doubly acidic bases with an especially strong first dissociation constant and a much weaker second dissociation constant .

Scientific Research Applications

Impact on Metabolic and Endocrine Disorders

Metformin hydrochloride's role in modulating lipid and glucose metabolism through the activation of AMP-activated protein kinase (AMPK) has been a cornerstone of its application in treating type 2 diabetes. This mechanism underlies its effectiveness in reducing hepatic glucose production and enhancing glucose utilization, thereby lowering blood sugar levels. Moreover, metformin's influence extends to improving insulin sensitivity and modifying lipid profiles, which are crucial aspects in managing and potentially preventing metabolic syndromes (Zhou et al., 2001).

Antineoplastic Properties

A growing body of evidence suggests that metformin hydrochloride possesses antineoplastic (anti-cancer) properties. Research indicates a synergistic effect when combined with tyrosine kinase inhibitors in treating epidermal growth factor receptor-mutated lung adenocarcinoma, significantly improving progression-free survival and overall survival rates (Arrieta et al., 2019). Additionally, metformin has been studied for its potential therapeutic application in high-grade glioma treatment, showcasing its versatility in addressing a wide range of tumors (Mazurek et al., 2020).

Influence on Longevity and Healthspan

Metformin's potential in extending healthspan, beyond its metabolic effects, has been explored in various models, including Caenorhabditis elegans. It induces a state mimicking dietary restriction, which slows aging markers and extends median lifespan, suggesting that metformin could be a valuable tool in promoting healthy aging (Onken & Driscoll, 2010).

Novel Drug Delivery Systems

Innovations in drug delivery systems for metformin hydrochloride, such as microparticulate and nanoparticulate systems, have been developed to improve its bioavailability, reduce dosing frequency, and minimize side effects. These advancements hold promise for enhancing metformin's efficacy in diabetes management and potentially in cancer treatment, demonstrating the continuous evolution of its applications (Çetin & Sahin, 2016).

Metformin and Gut Microbiota

Recent studies have shed light on the relationship between metformin treatment and the gut microbiota composition, suggesting that metformin-induced modifications in the gut flora may contribute to its therapeutic effects in metabolic disorders. The increase in beneficial bacteria such as Akkermansia muciniphila points to an intricate interplay between metformin, the microbiome, and host metabolism (Lee & Ko, 2014).

Mechanism of Action

Target of Action

Tiformin hydrochloride, also known as Metformin, is primarily targeted towards the liver . It is an antihyperglycemic agent that improves glucose tolerance in patients with type 2 diabetes .

Mode of Action

Tiformin hydrochloride works by decreasing glucose production in the liver . It also decreases the absorption of sugar from your diet and boosts the body’s sensitivity to insulin . It is commonly described as an “insulin sensitizer”, leading to a decrease in insulin resistance and a clinically significant reduction of plasma fasting insulin levels .

Biochemical Pathways

Tiformin hydrochloride affects several biochemical pathways. The major action of Tiformin hydrochloride in lowering blood glucose is through the inhibition of hepatic gluconeogenesis . Two major mechanistic pathways have been identified for Tiformin hydrochloride’s glucose-lowering efficacy: (1) AMPK activation and (2) cellular redox modulation .

Pharmacokinetics

Tiformin hydrochloride is absorbed predominately from the small intestine . It is excreted unchanged in urine . The elimination half-life of Tiformin hydrochloride during multiple dosages in patients with good renal function is approximately 5 hours .

Result of Action

The result of Tiformin hydrochloride’s action is the lowering of both basal and postprandial plasma glucose . It is considered an antihyperglycemic drug because it lowers blood glucose concentrations in type II diabetes without causing hypoglycemia .

Action Environment

The Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio is 0.093, which means use of Tiformin hydrochloride is predicted to present a low risk to the environment The evidence from the OECD 308 study is that Tiformin hydrochloride is likely to dissipate from the aqueous phase and partition into the sediment phase and will degrade within the aquatic environment, both via biotic and abiotic transformation .

Safety and Hazards

Metformin hydrochloride is harmful if swallowed and causes skin irritation. It also causes serious eye irritation .

Future Directions

Metformin has gained growing popularity on both clinical application and basic research. It has potential repurposing for cancer, age-related diseases, obesity-associated meta-inflammation in metabolic organs, and diabetic patients hospitalized for COVID-19 .

properties

IUPAC Name

4-(diaminomethylideneamino)butanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N4O.ClH/c6-4(10)2-1-3-9-5(7)8;/h1-3H2,(H2,6,10)(H4,7,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHQKFKHTHUDEQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)N)CN=C(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50177832
Record name Tiformin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50177832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

23256-39-5
Record name Butanamide, 4-[(aminoiminomethyl)amino]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23256-39-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tiformin hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023256395
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tiformin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50177832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butanamide, 4-[(aminoiminomethyl)amino]-, hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TIFORMIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6T8E9HET7P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tiformin hydrochloride
Reactant of Route 2
Tiformin hydrochloride
Reactant of Route 3
Tiformin hydrochloride
Reactant of Route 4
Tiformin hydrochloride
Reactant of Route 5
Tiformin hydrochloride
Reactant of Route 6
Tiformin hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.